
2-(3,3-Diethoxypropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Diethoxypropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This specific compound, this compound, is known for its unique structure, which includes a furan ring substituted with a 3,3-diethoxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Diethoxypropyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,3-Diethoxypropyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Furanones, dihydroxyfurans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans.
Applications De Recherche Scientifique
2-(3,3-Diethoxypropyl)furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3,3-Diethoxypropyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Furan: The parent compound with a simple five-membered ring structure.
2,5-Dimethylfuran: A derivative with two methyl groups at positions 2 and 5.
Tetrahydrofuran: A fully saturated derivative of furan.
Comparison: 2-(3,3-Diethoxypropyl)furan is unique due to the presence of the 3,3-diethoxypropyl group, which imparts distinct chemical and physical propertiesCompared to simpler furans, it offers more versatility in synthetic applications and potential biological activities .
Propriétés
Numéro CAS |
89176-43-2 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-(3,3-diethoxypropyl)furan |
InChI |
InChI=1S/C11H18O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4,7-8H2,1-2H3 |
Clé InChI |
YXJYJKVJZRSXBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC1=CC=CO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



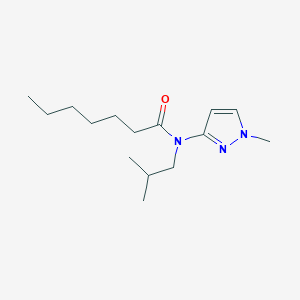
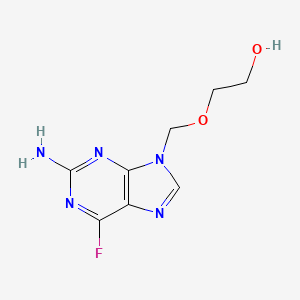

![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
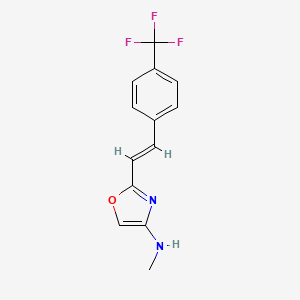
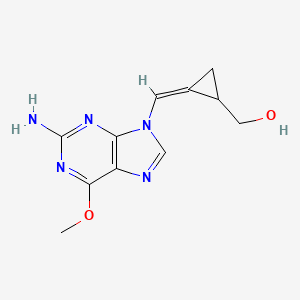

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
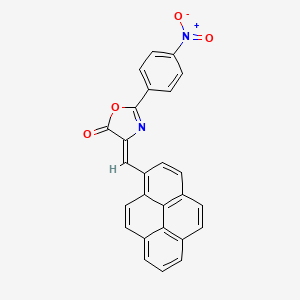
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)
